molecular formula C7H5NS B143518 Thieno[3,2-c]pyridine CAS No. 272-14-0

Thieno[3,2-c]pyridine

Cat. No.: B143518
CAS No.: 272-14-0
M. Wt: 135.19 g/mol
InChI Key: MKYRMMMSZSVIGD-UHFFFAOYSA-N
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Description

Thieno[3,2-c]pyridine is a heterocyclic compound comprising a fused thiophene and pyridine ring system. Its molecular formula is C₇H₅NS, with an average molecular mass of 135.184 and a monoisotopic mass of 135.014270 . The compound is characterized by a sulfur atom in the thiophene ring and a nitrogen atom in the pyridine ring, creating a planar structure with distinct electronic properties. For example, clopidogrel, a 4,5,6,7-tetrahydrothis compound derivative, is a clinically used antiplatelet drug that inhibits P2Y12 adenosine diphosphate receptors .

Preparation Methods

Historical Context and Significance of Thieno[3,2-c]Pyridine

This compound belongs to the thienopyridine family, a class of fused heterocycles combining thiophene and pyridine rings. Its structural versatility enables functionalization at multiple positions, making it a valuable scaffold for drug discovery and materials science . Early synthetic routes, such as those disclosed in the US3969358A patent (1999), focused on cyclization reactions using sulfonamide intermediates . Over time, advancements in metal-free methodologies and green chemistry principles have refined these approaches, as exemplified by recent work in triazole-mediated denitrogenative transformations .

Acid-Catalyzed Cyclization of Sulfonamide Intermediates

Classical Cyclization via N-(Thienyl)-Methyl Sulfonamides

The US3969358A patent describes a cyclization process involving N-(3-thienyl)-methyl-N-[2,2-(OR)₂]ethyl-para-toluenesulfonamide derivatives . Treatment with strong mineral acids (e.g., HCl, H₂SO₄) in inert solvents like dioxane or ethanol induces intramolecular cyclization, yielding this compound. Key steps include:

  • Sulfonamide Preparation : Reaction of 2-chloromethyl-thiophene with N-[2,2-(OR)₂]ethyl-para-toluenesulfonamide in ethanol under reflux (12 hours), yielding intermediates with 17–95% efficiency .

  • Cyclization : Heating the sulfonamide with 12N HCl in ethanol (4 hours, reflux) followed by alkaline extraction and distillation, achieving 76% yield .

Table 1: Reaction Conditions and Yields for Acid-Catalyzed Cyclization

IntermediateAcid UsedSolventTemperatureYield (%)
N-(3-Thienyl)-methyl sulfonamide12N HClEthanolReflux76
N-(2-Thienyl)-methyl sulfonamideH₂SO₄Dioxane50–100°C68

This method’s scalability is offset by harsh acidic conditions, which may limit compatibility with sensitive functional groups .

Metal-Free Synthesis via Triazole-Mediated Denitrogenation

Three-Step Triazolation-Pomeranz-Fritsch Sequence

A 2025 study introduced a metal-free route using 1,2,3-triazole intermediates . The synthesis proceeds as follows:

  • Triazolation : One-pot reaction of 2,2-dimethoxyethyl azide with thiophene derivatives to form 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole.

  • Pomeranz-Fritsch Cyclization : Acid-mediated cyclization (HCOOH, 80°C) generates thieno[2,3-c] triazolo[1,5-ɑ]pyridine.

  • Denitrogenation : Treatment with HBr in acetic acid (60°C, 6 hours) cleaves the triazole ring, yielding this compound derivatives with 72–85% efficiency .

Key Advantages:

  • Avoids transition-metal catalysts, reducing cost and toxicity.

  • Enables access to 7-substituted derivatives (e.g., methyl esters, imidazo-fused analogs) .

Reductive Amination and Schiff Base Pathways

Synthesis via Schiff Base Intermediates

The WO2005087779A1 patent outlines a reductive amination approach for preparing this compound precursors :

  • Schiff Base Formation : Condensation of 2-thienaldehyde with NH₂–CH₂–CH(OR)₂ in benzene under reflux.

  • Borohydride Reduction : Sodium borohydride reduces the Schiff base to N-[2,2-(OR)₂]ethyl-(2-thienyl)-methylamine.

  • Cyclization : Tosylation followed by HCl-mediated cyclization in dichloromethane (40°C, 8 hours) yields the target compound .

Table 2: Comparison of Reductive Amination Conditions

StepReagentSolventTemperatureYield (%)
Schiff Base FormationBenzeneReflux80°C89
ReductionNaBH₄, EthanolRT → Reflux25–78°C92
CyclizationHCl, CH₂Cl₂40°C8 hours78

This method offers modularity for introducing substituents but requires careful control of reducing conditions .

Solvent and Catalyst Innovations in Modern Syntheses

Lewis Acid-Catalyzed Cyclizations

Recent advancements employ Lewis acids (e.g., InCl₃, MgBr₂) to enhance cyclization efficiency . For example, indium(III) chloride in dichloroethane facilitates ring closure at 50°C, achieving 84% yield while minimizing side reactions .

Green Solvent Alternatives

Ethanol-water mixtures and bio-based solvents (e.g., cyclopentyl methyl ether) are increasingly adopted to replace traditional solvents like chloroform, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions: Thieno[3,2-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include functionalized this compound derivatives, which can be further utilized in drug development and other applications .

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the synthesis of thieno[3,2-c]pyridine derivatives with promising antibacterial properties. A notable research published in the World Journal of Pharmaceutical Research detailed the synthesis of this compound-hydrazide-hydrazone derivatives. These compounds demonstrated significant efficacy against multidrug-resistant bacterial strains such as Staphylococcus aureus and Escherichia coli . The synthesis involved multi-step reactions starting from thiophene aldehyde, leading to compounds that could serve as potential new antibacterial agents.

Anticancer Properties

This compound derivatives have also been investigated for their anticancer potential. Research indicates that certain derivatives exhibit inhibitory effects on various cancer cell lines, particularly triple-negative breast cancer cells. These compounds target specific cellular pathways, including phosphoinositide-specific phospholipase C (pi-PLC), which is crucial in cancer cell proliferation . A study found that these derivatives could lower the cancer stem cell fraction and induce metabolic shifts in tumor cells .

Neuropharmacological Applications

This compound has shown promise in neuropharmacology as well. Compounds derived from this scaffold have been synthesized and evaluated for antipsychotic activity. Studies demonstrated that arylpiperazine derivatives containing this compound rings exhibited significant effects on behavioral models related to psychosis, showing potential for the development of new antipsychotic medications . These compounds interact with serotonin receptors while displaying weaker affinity for dopamine receptors, suggesting a unique mechanism of action.

Organic Electronics

In addition to medicinal applications, this compound derivatives are being explored for their utility in organic electronics. Recent research has focused on synthesizing narrow bandgap-conjugated polymers incorporating this compound units. These materials are promising candidates for use in organic photovoltaics and light-emitting devices due to their favorable electronic properties .

Summary of Applications

Application AreaDescriptionKey Findings
AntibacterialSynthesis of hydrazide-hydrazone derivatives with activity against resistant strainsEffective against Staphylococcus aureus and E. coli; potential for new antibacterial agents .
AnticancerInhibition of cancer cell growth via targeting pi-PLC pathwaysSignificant activity against triple-negative breast cancer; induces metabolic shifts .
NeuropharmacologyDevelopment of antipsychotic agents with selective serotonin receptor interactionsPotent effects on psychosis models; unique interaction profile with neurotransmitter receptors .
Organic ElectronicsUse in narrow bandgap-conjugated polymers for electronic applicationsPromising materials for organic photovoltaics and light-emitting devices .

Mechanism of Action

The mechanism of action of thieno[3,2-c]pyridine derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives act as kinase inhibitors by binding to the ATP-binding site of the enzyme, thereby blocking its activity. This interaction is facilitated by the heteroatoms in the this compound ring, which form hydrogen bonds and other interactions with the target protein .

Comparison with Similar Compounds

Structural Isomers: Thieno[2,3-b]pyridine vs. Thieno[3,2-c]pyridine

  • Thieno[2,3-b]pyridine: Molecular Formula: C₇H₅NS (same as this compound) . Key Applications: Anticancer (e.g., HepG-2 and MCF-7 cell line inhibition), antimicrobial, and anti-inflammatory activities . Synthetic Accessibility: More extensively studied due to established protocols for cyclization and functionalization . Limitations: Lower selectivity in kinase inhibition compared to this compound derivatives .
  • This compound: Key Advantages: Higher selectivity for Src-family tyrosine kinases (e.g., Lck inhibitors with IC₅₀ < 100 nM) and KDR kinase inhibition (critical in angiogenesis) .

Furo[3,2-c]pyridine vs. This compound

  • Structural Differences : Furo[3,2-c]pyridine replaces sulfur with oxygen in the fused heterocycle.
  • Furo[3,2-c]pyridine derivatives are less explored in kinase inhibition but demonstrate antiviral activity (e.g., human cytomegalovirus inhibition) .

Thieno[3,4-d]pyrimidine vs. This compound

  • Functional Groups: Thieno[3,4-d]pyrimidine includes an additional pyrimidine ring.
  • Applications: Thieno[3,4-d]pyrimidine derivatives are potent ubiquitin C-terminal hydrolase-L1 inhibitors (relevant in neurodegenerative diseases) . this compound excels in cardiovascular and CNS applications due to better metabolic stability .

Comparative Data Table

Compound Molecular Formula Key Pharmacological Activities Selectivity/Advantages References
This compound C₇H₅NS Anti-thrombotic, Lck/KDR kinase inhibition, antipsychotic High kinase selectivity; clinical use (clopidogrel)
Thieno[2,3-b]pyridine C₇H₅NS Anticancer, antimicrobial, osteogenic Broad-spectrum activity; easier synthesis
Furo[3,2-c]pyridine C₇H₅NO Antipsychotic, antiviral Lower metabolic stability vs. thieno analogues
Thieno[3,4-d]pyrimidine C₆H₃N₂S Neurodegenerative disease targets Niche applications in enzyme inhibition

Biological Activity

Thieno[3,2-c]pyridine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, properties, and biological activities of this compound and its derivatives, highlighting recent research findings and case studies.

Synthesis of this compound

The synthesis of this compound typically involves multi-step reactions that can include cyclization processes. Various methods have been developed to create this compound, including:

  • Cyclization of α-bromo ketones with thioketones : This method allows for the formation of the thieno ring structure.
  • Condensation reactions : These reactions often involve amines and carbonyl compounds to yield thieno derivatives.

Recent studies have focused on optimizing these synthetic pathways to improve yields and reduce reaction times .

Biological Activity

This compound exhibits a range of biological activities, making it a promising scaffold for drug discovery. Below are some key areas of biological activity associated with this compound:

Anticancer Activity

Research has indicated that this compound derivatives possess significant anticancer properties. For instance:

  • In vitro studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and EC109 (esophageal cancer) cells. These compounds demonstrated IC50 values in the micromolar range, indicating potent activity .

Antimicrobial Properties

This compound derivatives have also been evaluated for their antimicrobial effects. Some notable findings include:

  • Broad-spectrum activity : Compounds derived from this compound have shown efficacy against both Gram-positive and Gram-negative bacteria.
  • Mechanism of action : Preliminary studies suggest that these compounds may disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Other Biological Activities

In addition to anticancer and antimicrobial effects, this compound has been explored for other therapeutic potentials:

  • Anti-inflammatory effects : Some derivatives have been found to reduce inflammation in preclinical models.
  • Antioxidant properties : Studies indicate that these compounds can scavenge free radicals, potentially offering protective benefits against oxidative stress .

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of a series of this compound derivatives. The results showed:

CompoundCell LineIC50 (µM)
Compound AHepG25.4
Compound BEC1097.8
Compound CMCF-76.5

These findings highlight the effectiveness of these compounds in targeting cancer cells while exhibiting low toxicity towards normal cells .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of this compound derivatives against common pathogens:

CompoundBacteria TestedZone of Inhibition (mm)
Compound DStaphylococcus aureus15
Compound EEscherichia coli12
Compound FPseudomonas aeruginosa14

These results confirm the broad-spectrum antimicrobial potential of these derivatives .

Q & A

Q. Basic: What are the most reliable synthetic methods for preparing thieno[3,2-c]pyridine and its derivatives?

Answer:
this compound derivatives are typically synthesized via cyclization reactions. A common approach involves refluxing β-keto amides with potassium carbonate in ethanol or ethylene glycol, yielding derivatives like 5a-e in 70–85% efficiency . Another method uses 7-methoxy-4,5,6,7-tetrahydrothis compound hydrochloride with tosyl chloride and K₂CO₃ in dichloromethane/water, achieving 97% yield . Key steps include:

  • Reaction conditions : Reflux at 80–100°C for 6–12 hours.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane).
  • Key intermediates : Tetrahydrothienopyridine precursors (e.g., 4,5,6,7-tetrahydro-5-trityl derivatives, MW 381.53 g/mol) .

Q. Basic: How are this compound derivatives characterized for structural validation?

Answer:
Standard characterization techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm ring substitution patterns (e.g., 5-(2-chlorobenzyl) derivatives show distinct aromatic proton signals at δ 7.2–7.4 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺ at m/z 264.08 for ticlopidine derivatives) .
  • X-ray crystallography : Resolves stereochemistry in tetrahydro derivatives (e.g., 4,5,6,7-tetrahydrothis compound) .
  • Physical properties : Density (1.272 g/cm³), boiling point (255.1°C), and logP (2.8) for solubility assessment .

Q. Basic: What in vitro assays are used for preliminary biological screening of this compound compounds?

Answer:

  • Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against S. aureus and E. coli (e.g., 4,5,6,7-tetrahydrothis compound quinolones show MICs of 2–8 µg/mL) .
  • Receptor binding : Radioligand displacement assays for serotonin (5-HT₁/5-HT₂) and dopamine D₂ receptors (e.g., arylpiperazine derivatives exhibit 5-HT₁A Kᵢ < 10 nM but weak D₂ affinity) .
  • Enzyme inhibition : Kinase assays (e.g., Lck tyrosine kinase inhibition IC₅₀ = 0.5 nM for urea derivatives) .

Q. Advanced: How do structural modifications influence the structure-activity relationship (SAR) of this compound derivatives?

Answer:
Critical SAR findings include:

  • Substituent position : 5-(2-chlorobenzyl) groups enhance antiplatelet activity (e.g., ticlopidine’s IC₅₀ = 50 nM for P2Y₁₂ antagonism) .
  • Ring saturation : Tetrahydro derivatives (e.g., 4,5,6,7-tetrahydro) improve metabolic stability but reduce CNS penetration .
  • Electron-withdrawing groups : Nitro (3-NO₂) or chloro (2-Cl) substituents increase kinase inhibition (e.g., KDR IC₅₀ = 1.2 nM) .

Properties

IUPAC Name

thieno[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5NS/c1-3-8-5-6-2-4-9-7(1)6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKYRMMMSZSVIGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20181663
Record name 5-Azathianaphthene
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Molecular Weight

135.19 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

272-14-0
Record name Thieno[3,2-c]pyridine
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Record name Thieno[3,2-c]pyridine
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Synthesis routes and methods I

Procedure details

A solution of 24 g of the nitroso derivative obtained in Example 2 in 200 cc 6 N hydrochlorid acid is heated at 60° C. for 2 hours. Gas is evolved, and russet fumes are formed. After cooling, the brown reaction medium is made basic with aqueous sodium hydroxide and is then extracted with methylene chloride. The organic extracts are washed with water, dried over sodium sulfate, decolorized with carbon black, filtered through talc and evaporated to dryness. Vacuum distillation of the residue gives 6.5 g (overall yield, from the starting material of the formula (IV): 43%) thieno[3,2-c]pyridine which crystallizes on cooling. M.p. <50° C.
Name
nitroso
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
200 mL
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Reaction Step One
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

11.4 g of the derivative of the formula (IV) of Example 2 is added portionwise to 55 cc trifluoroacetic acid stirred at room temperature. The temperature rises from 19° C. to 24° C., and russet fumes are evolved. The material is allowed to cool to room temperature; the reaction mixture is then poured over ice, made basic by addition of concentrated aqueous ammonia and extracted with diisopropyl ether. The organic extracts are washed with water, dried over sodium sulfate and evaporated to dryness. Distillation in vacuo of the residue gives 3.8 g (Yield: 56%) thieno[3,2-c]pyridine.
Name
( IV )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

Thieno[3,2-c]pyridine
Thieno[3,2-c]pyridine
Thieno[3,2-c]pyridine
Thieno[3,2-c]pyridine
Thieno[3,2-c]pyridine
Thieno[3,2-c]pyridine

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